

physicochemical properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B048148

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes of this versatile synthetic intermediate. The guide details experimental protocols for characterization, explains the scientific rationale behind these methods, and presents data in a clear, accessible format. By synthesizing information from established analytical techniques and scientific literature, this paper serves as an authoritative resource for the effective application of this compound in research and development.

Introduction: The Strategic Importance of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline

The 2-oxazoline moiety is a cornerstone in modern organic synthesis, valued for its role as a directing group, a chiral auxiliary, and a stable precursor to other functional groups. The subject of this guide, 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline, is of particular interest due to the synergistic functionalities it possesses. The bromophenyl group serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular

architectures. Simultaneously, the 4,4-dimethyl-2-oxazoline ring provides steric hindrance and stability, influencing the compound's reactivity and physical properties. A thorough understanding of its physicochemical characteristics is therefore essential for its successful implementation in multi-step synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Physicochemical Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application. This section summarizes the key physicochemical parameters of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline.

Table 1: Physicochemical Properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline and Related Analogues

Property	2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline	4,4-Dimethyl-2-phenyl-2-oxazoline (Analogue)
Molecular Formula	C ₁₁ H ₁₂ BrNO	C ₁₁ H ₁₃ NO [5]
Molecular Weight	254.12 g/mol	175.23 g/mol [6]
Appearance	White to off-white solid (predicted)	Liquid (at room temperature) [5]
Melting Point	Not available	20-24 °C [5]
Boiling Point	Not available	124 °C at 20 mmHg [5]
Density	Not available	1.025 g/mL at 25 °C [5]
Refractive Index	Not available	n _{20/D} 1.5322 [5]
Solubility	Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.	Soluble in organic solvents.

Experimental Characterization Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.

Melting Point Determination

Causality: The melting point is a crucial first indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broadened melting range.[7]

Protocol:

- A small, dry sample of the compound is finely powdered.
- The sample is packed into a capillary tube to a height of 2-3 mm.[7][8]
- The capillary tube is placed in a calibrated melting point apparatus.[9]
- The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[7][8]
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Spectroscopic Analysis

Causality: ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[10][11][12]

^1H NMR Protocol:

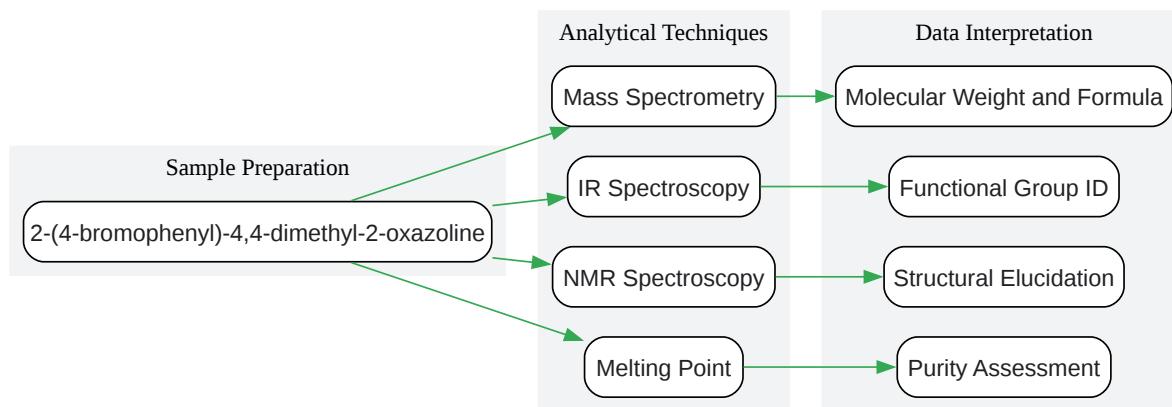
- Approximately 5-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean vial.[10][13]
- The solution is filtered through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[11][13]

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.[10]
- The ^1H NMR spectrum is acquired and processed.

Causality: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.[14][15] Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.[14][16][17]

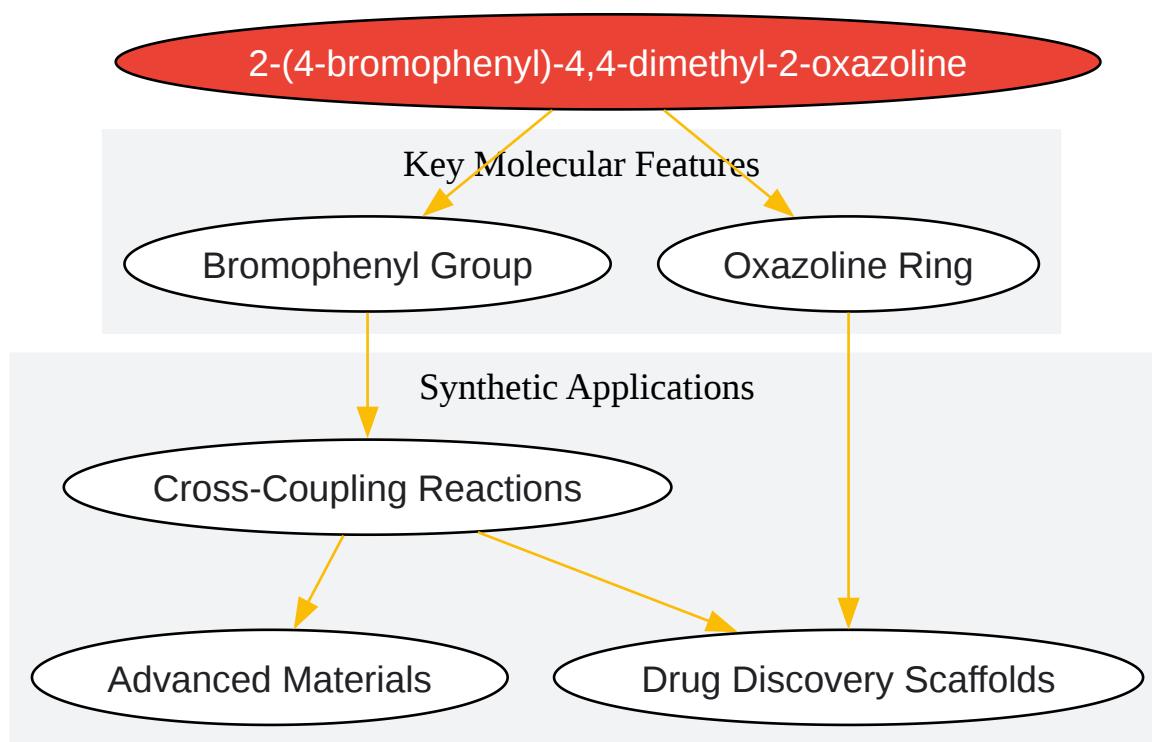
ATR-FTIR Protocol:

- A background spectrum of the clean ATR crystal is recorded.[16]
- A small amount of the solid sample is placed on the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.[18]
- The IR spectrum is recorded.
- The crystal is cleaned with a suitable solvent after the measurement.[18]


Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern that can aid in structural elucidation.[19][20][21][22][23]

Electron Ionization (EI) MS Protocol:

- A dilute solution of the sample in a volatile solvent is prepared.
- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[22]
- The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[20][21]


- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Workflows and Relationships

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of the target compound.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular features and synthetic applications.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline and the experimental protocols for their determination. A thorough characterization of this compound is critical for its effective use as a synthetic intermediate. The methodologies and data presented herein offer a framework for quality control and a deeper insight into the behavior of this molecule, empowering researchers to leverage its full potential in the synthesis of novel compounds for pharmaceutical and material science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Poly(2-oxazoline)s: From fundamental research to biomedical applications - American Chemical Society [acs.digitellinc.com]
- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4-ジメチル-2-フェニル-2-オキサゾリン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4,4-Dimethyl-2-phenyl-2-oxazoline | C11H13NO | CID 289239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 12. organomation.com [organomation.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. Electron ionization - Wikipedia [en.wikipedia.org]
- 23. acdlabs.com [acdlabs.com]

- To cite this document: BenchChem. [physicochemical properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048148#physicochemical-properties-of-2-4-bromophenyl-4-4-dimethyl-2-oxazoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com